5-(Furan-2-yl)thiophene-2-carboxylic acid

Description

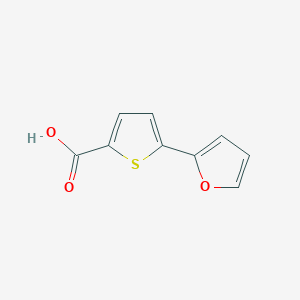

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366014 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-62-8 | |

| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Furan 2 Yl Thiophene 2 Carboxylic Acid and Its Analogs

Strategic Approaches to Furan-Thiophene Inter-ring Linkage Formation

The creation of the central furan-thiophene bond is a critical step in the synthesis of 5-(furan-2-yl)thiophene-2-carboxylic acid. Two principal strategies have emerged as powerful tools for this purpose: palladium-catalyzed cross-coupling reactions and direct C-H activation.

Cross-Coupling Reactions for Heteroaryl-Heteroaryl Bond Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively utilized for the construction of the furan-thiophene linkage. The Suzuki-Miyaura and Stille couplings are the most prominent methods in this context.

The Suzuki-Miyaura coupling has proven to be a highly effective method for the synthesis of 5-arylthiophene-2-carboxylic acid derivatives, which are close analogs of the target molecule. nih.govnih.gov This reaction typically involves the coupling of a halogenated thiophene (B33073) derivative with a furanboronic acid or ester in the presence of a palladium catalyst and a base. A common approach involves the esterification of 5-bromothiophene-2-carboxylic acid, followed by the Suzuki coupling with an appropriate boronic acid, and subsequent hydrolysis of the ester to yield the desired carboxylic acid. nih.gov For instance, pentyl 5-bromothiophene-2-carboxylate has been successfully coupled with various arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Pentyl 5-phenylthiophene-2-carboxylate | 50.2 | researchgate.net |

| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 76.5 | researchgate.net |

| Phenethyl 5-bromothiophene-2-carboxylate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 72 | researchgate.net |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | fishersci.co.uk |

While the direct Suzuki coupling of 5-bromothiophene-2-carboxylic acid with 2-furylboronic acid is plausible, the literature more frequently reports the protection of the carboxylic acid group as an ester prior to the coupling reaction to avoid potential side reactions. nih.gov

The Stille coupling , which involves the reaction of an organotin compound with an organic halide, is another valuable tool for forming furan-thiophene linkages, although it is less commonly reported for the direct synthesis of the carboxylic acid.

Direct C-H Activation and Functionalization Strategies on Furan (B31954) and Thiophene Rings

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This strategy avoids the pre-functionalization of one of the coupling partners, thereby shortening the synthetic sequence. Palladium-catalyzed direct arylation of furans and thiophenes has been successfully applied to form heteroaryl-heteroaryl bonds. amazonaws.com

For instance, the direct arylation of furan-2-carboxamides and thiophene-2-carboxamides at the C5 position has been achieved using a palladium catalyst. fishersci.co.uk The regioselectivity of the arylation (C3 vs. C5) can often be controlled by the choice of the base and reaction conditions. fishersci.co.uk While direct C-H arylation of thiophene-2-carboxylic acid with furan would be an ideal route, the directing effect of the carboxylic acid group and potential catalyst inhibition can be challenging. Therefore, the use of a directing group, often an amide, is frequently employed to achieve high regioselectivity and efficiency. amazonaws.com

Selective Carboxylic Acid Group Introduction and Derivatization

The introduction of the carboxylic acid group at the 2-position of the thiophene ring is a crucial step in the synthesis of the target molecule. Several methods can be employed for this transformation.

One common strategy involves the metallation of a thiophene derivative, followed by carboxylation with carbon dioxide. For example, a Grignard reagent can be formed from a halogenated thiophene, which is then quenched with dry ice (solid CO₂) to introduce the carboxylic acid group. beilstein-journals.org

Palladium-catalyzed carbonylation of a halogenated thiophene precursor under a carbon monoxide atmosphere is another effective method for the direct introduction of a carboxylic acid or its ester derivative. beilstein-journals.org This reaction offers a direct route to the desired functionality, often with high yields.

Advanced Functionalization of the Furan-Thiophene-Carboxylic Acid Scaffold

Once the this compound core is assembled, further modifications can be made to synthesize a variety of derivatives with tailored properties.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs can be achieved by using appropriately substituted starting materials in the cross-coupling or C-H activation steps. For example, employing substituted furan-2-boronic acids in a Suzuki coupling with 5-bromothiophene-2-carboxylic acid or its esters would lead to derivatives with substituents on the furan ring. Similarly, starting with a substituted 5-bromothiophene-2-carboxylic acid would introduce functionality on the thiophene ring.

The following table provides examples of substituted 5-arylthiophene-2-carboxylate derivatives synthesized via Suzuki cross-coupling, illustrating the versatility of this method.

| 5-Bromothiophene-2-carboxylate Derivative | Arylboronic Acid | Product | Yield (%) | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | 3-Chlorophenylboronic acid | Pentyl 5-(3-chlorophenyl)thiophene-2-carboxylate | 33 | researchgate.net |

| Pentyl 5-bromothiophene-2-carboxylate | 4-Fluorophenylboronic acid | Pentyl 5-(4-fluorophenyl)thiophene-2-carboxylate | 52.7 | researchgate.net |

| Phenethyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 67 | researchgate.net |

Preparation of Amide and Ester Derivatives for Modified Reactivity

The carboxylic acid functionality of this compound can be readily converted into a wide range of amide and ester derivatives. These modifications are often performed to modulate the biological activity or physical properties of the parent compound.

Amide synthesis is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.ukiajpr.comjst.go.jp For instance, various heterocyclic carboxamides have been synthesized using EDC and 4-dimethylaminopyridine (B28879) (DMAP) as the coupling system. jst.go.jp

Esterification can be carried out under acidic conditions (Fischer esterification) by refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, reaction with an alkyl halide in the presence of a base, or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol, are also effective methods. nih.govorganic-chemistry.org The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols. nih.gov

| Carboxylic Acid | Amine/Alcohol | Coupling/Reaction Conditions | Product | Reference |

| Furan-2-carboxylic acid | 1,4-Diaminobenzene | CDI, THF, 45 °C | N-(4-Aminophenyl)furan-2-carboxamide | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP, DCM, 30 °C | Pentyl 5-bromothiophene-2-carboxylate | nih.gov |

| 5-Fluorothiophene-2-carboxylic acid | 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl, DMAP, CH₂Cl₂ | 5-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | jst.go.jp |

Annulation and Ring-Closure Reactions for Fused Heterocyclic Systems

Annulation and ring-closure reactions are powerful strategies in organic synthesis for constructing complex, polycyclic aromatic systems from simpler precursors. In the context of this compound and its analogs, these methodologies are employed to build fused heterocyclic scaffolds that incorporate the core furan and thiophene moieties. Such fused systems, like thienobenzofurans and other thienoacenes, are of significant interest in materials science and medicinal chemistry. These reactions typically involve the formation of one or more new rings onto an existing furan-thiophene framework or the simultaneous construction of fused rings from acyclic or monocyclic starting materials.

Key strategies include transition metal-catalyzed intramolecular cross-coupling reactions, photochemical cycloadditions, and base-mediated intramolecular cyclizations. These methods provide access to a diverse range of fused architectures that are otherwise difficult to synthesize.

Palladium-Catalyzed Intramolecular C–H/C–H Coupling

A significant advancement in forming fused heterocyclic systems is the use of palladium-catalyzed intramolecular direct C–H/C–H coupling. This method allows for the synthesis of thieno[3,2-b]benzofurans from 3-aryloxythiophenes. The reaction proceeds in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)2), and an oxidant like silver(I) acetate (B1210297) (AgOAc). researchgate.net This approach avoids the need for pre-functionalized starting materials (e.g., halogenated compounds), offering a more atom-economical route to the desired fused products. researchgate.net The reaction involves the dual activation of C-H bonds on both the thiophene and the adjacent aryl ring, leading to the formation of a new C-C bond and the fused ring system.

| Entry | Reactant (3-Aryloxythiophene) | Product (Thieno[3,2-b]benzofuran) | Yield (%) |

| 1 | 3-Phenoxythiophene | Thieno[3,2-b]benzofuran | 78 |

| 2 | 3-(4-Methylphenoxy)thiophene | 2-Methylthieno[3,2-b]benzofuran | 86 |

| 3 | 3-(4-Methoxyphenoxy)thiophene | 2-Methoxythieno[3,2-b]benzofuran | 90 |

| 4 | 3-(4-Fluorophenoxy)thiophene | 2-Fluorothieno[3,2-b]benzofuran | 65 |

| 5 | 3-(Naphthalen-2-yloxy)thiophene | Naphtho[2,1-b]thieno[3,2-d]furan | 72 |

Table 1. Synthesis of Thieno[3,2-b]benzofurans via Pd-Catalyzed C-H/C-H Coupling. researchgate.net

Intramolecular Cyclization of Acyloxy Sulfones

Another effective strategy for creating fused furan ring systems involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov In this method, acyloxy sulfones, prepared from cycloalkenones or phenols, undergo cyclization when treated with a strong base such as lithium bis(trimethylsilyl)amide (LHMDS). The resulting intermediate can then be subjected to acid-catalyzed dehydration and double-bond isomerization to yield the final fused furan product. nih.gov This methodology has been successfully applied to the annulation of furan rings onto existing carbocycles and to the synthesis of substituted benzofurans. nih.gov

| Entry | Starting Material | Base | Acid | Product | Yield (%) |

| 1 | 2-(Phenylsulfonyl)acetoxy-cyclohexene | LHMDS | p-TsOH | 4,5,6,7-Tetrahydrobenzofuran | 80 |

| 2 | 2-(Phenylsulfonyl)acetoxy-cycloheptene | LHMDS | p-TsOH | 5,6,7,8-Tetrahydro-4H-cyclohepta[b]furan | 75 |

| 3 | 2-(Phenylsulfonyl)acetoxy-1-phenyl-ethene | LHMDS | p-TsOH | 2-Phenylbenzofuran | 96 |

| 4 | 2-(Phenylsulfonyl)acetoxy-1-(4-methoxyphenyl)-ethene | LHMDS | p-TsOH | 2-(4-Methoxyphenyl)benzofuran | 92 |

Table 2. Synthesis of Fused Furans via Acyloxy Sulfone Cyclization. nih.gov

Photochemical [4+2] Annulation

| Entry | Naphthoquinone | Benzofuran | Additive | Product | Yield (%) |

| 1 | 2,3-Dibromonaphthoquinone | 3-Phenylbenzofuran | None | 6-Phenylnaphtho[2,3-b]benzofuran-5,10-dione | 51 |

| 2 | 2,3-Dibromonaphthoquinone | 3-Phenylbenzofuran | 10% SnCl4 | 6-Phenylnaphtho[2,3-b]benzofuran-5,10-dione | 85 |

| 3 | 2,3-Dibromonaphthoquinone | 2-Phenylbenzofuran | 10% SnCl4 | 7-Phenylnaphtho[2,3-b]benzofuran-5,10-dione | 93 |

| 4 | 2,3-Dibromonaphthoquinone | 3-(p-Tolyl)benzofuran | 10% SnCl4 | 6-(p-Tolyl)naphtho[2,3-b]benzofuran-5,10-dione | 82 |

Table 3. Visible Light-Enabled [4+2] Annulation for Anthracenone-Furans. semanticscholar.org

Consecutive Thiophene Annulation

For the construction of π-extended thienoacenes, a consecutive thiophene-annulation approach has been developed. This synthetic route is particularly useful for creating materials with a nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) substructure, which are valuable as organic semiconductors. acs.org The method features two sequential thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. This strategy is highly modular, allowing for the synthesis of unsymmetrical and largely π-extended derivatives that are difficult to access through other means. acs.org

Advanced Characterization Techniques for 5 Furan 2 Yl Thiophene 2 Carboxylic Acid Derivatives

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopy is fundamental for the unambiguous identification and detailed structural analysis of novel organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to construct a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity within a molecule. For 5-(furan-2-yl)thiophene-2-carboxylic acid, both ¹H and ¹³C NMR spectra provide critical data.

In ¹H NMR, the protons on the furan (B31954) and thiophene (B33073) rings appear as distinct signals in the aromatic region. The chemical shifts (δ) are influenced by the electronegativity of the heteroatoms (oxygen and sulfur) and the electron-withdrawing nature of the carboxylic acid group. The protons on the thiophene ring typically resonate at slightly different frequencies than those on the furan ring. The coupling constants (J) between adjacent protons provide definitive evidence for their relative positions (ortho, meta). For instance, the coupling between H-3 and H-4 on the thiophene ring would result in a characteristic doublet for each signal. Similarly, the three protons on the furan ring would exhibit a unique splitting pattern based on their coupling interactions. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield shift (typically >160 ppm). The quaternary carbons C-2 and C-5 of the thiophene ring, as well as C-2 and C-5 of the furan ring, can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The precise chemical shifts help confirm the substitution pattern of the linked heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data presented is based on typical values for related furan and thiophene derivatives.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Thiophene H-3 | ¹H | 7.2 - 7.5 | Doublet | 3.5 - 4.0 |

| Thiophene H-4 | ¹H | 7.6 - 7.9 | Doublet | 3.5 - 4.0 |

| Furan H-3' | ¹H | 6.6 - 6.8 | Doublet of doublets | ~3.4, ~0.8 |

| Furan H-4' | ¹H | 6.4 - 6.6 | Doublet of doublets | ~3.4, ~1.8 |

| Furan H-5' | ¹H | 7.5 - 7.7 | Doublet of doublets | ~1.8, ~0.8 |

| Carboxyl OH | ¹H | >10 | Broad Singlet | N/A |

| Thiophene C-2 | ¹³C | 140 - 145 | Singlet | N/A |

| Thiophene C-3 | ¹³C | 125 - 128 | Singlet | N/A |

| Thiophene C-4 | ¹³C | 130 - 135 | Singlet | N/A |

| Thiophene C-5 | ¹³C | 145 - 150 | Singlet | N/A |

| Furan C-2' | ¹³C | 150 - 155 | Singlet | N/A |

| Furan C-3' | ¹³C | 110 - 115 | Singlet | N/A |

| Furan C-4' | ¹³C | 112 - 118 | Singlet | N/A |

| Furan C-5' | ¹³C | 142 - 147 | Singlet | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

For this compound, the IR spectrum is dominated by a strong, broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A very strong and sharp absorption band for the C=O stretch is expected around 1680-1710 cm⁻¹. Other key vibrations include the C-O stretching and O-H bending of the carboxyl group, the C=C stretching of the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and the C-H stretching of the rings (above 3000 cm⁻¹). The characteristic ring vibrations of the furan (including C-O-C stretching) and thiophene (including C-S-C stretching) moieties appear in the fingerprint region (below 1500 cm⁻¹). mdpi.comiosrjournals.org

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum. The symmetric C=C stretching vibrations of the furan and thiophene rings, as well as the C-S stretching modes, often give rise to strong signals in the Raman spectrum. iosrjournals.org The comparison of experimental IR and Raman spectra with theoretical calculations based on Density Functional Theory (DFT) can lead to a detailed and accurate assignment of the observed vibrational bands. mdpi.comiosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | IR | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium |

| C=O Stretch (Carboxylic Acid) | IR | 1680 - 1710 | Very Strong |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | IR | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | IR | 1395 - 1440 | Medium |

| Furan Ring (C-O-C) Stretch | IR, Raman | 1000 - 1250 | Medium |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₆O₃S for the parent compound).

Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would be dictated by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form an [M-45]⁺ ion. libretexts.org Another significant fragmentation would be the cleavage of the C-C bond between the thiophene ring and the carboxyl group, leading to the loss of carbon dioxide (CO₂) to give an [M-44]⁺˙ ion. Further fragmentation of the bi-heterocyclic ring system can also occur.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Calculated) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₉H₆O₃S]⁺˙ | 194.00 | Molecular Ion |

| [M-OH]⁺ | [C₉H₅O₂S]⁺ | 177.00 | Loss of hydroxyl radical |

| [M-CO₂]⁺˙ | [C₈H₆OS]⁺˙ | 150.01 | Loss of carbon dioxide |

| [M-COOH]⁺ | [C₈H₅OS]⁺ | 149.01 | Loss of carboxyl radical |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For derivatives of this compound, X-ray analysis can definitively establish the planarity of the molecule and the relative orientation of the furan and thiophene rings.

Furthermore, X-ray diffraction elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. For carboxylic acids, a common and highly predictable motif is the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov In addition to these primary interactions, weaker interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings can play a significant role in stabilizing the crystal structure. mdpi.com The analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility.

Table 4: Representative Crystallographic Parameters for a Thiophene-Carboxylic Acid Derivative Data based on a closely related structure, 5-(methoxycarbonyl)thiophene-2-carboxylic acid. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | Unit cell length | ~18.3 |

| b (Å) | Unit cell length | ~6.0 |

| c (Å) | Unit cell length | ~7.3 |

| β (°) | Unit cell angle | ~99.1 |

| V (ų) | Unit cell volume | ~793 |

| Z | Molecules per unit cell | 4 |

| Intermolecular Interaction | Primary packing force | O-H···O Hydrogen Bonds |

Gas-Phase Conformation Analysis via Pulsed-Jet Fourier Transform Microwave Spectroscopy

Pulsed-jet Fourier Transform Microwave (FTMW) spectroscopy, including its broadband variant Chirped-Pulse FTMW (CP-FTMW), is a high-resolution technique used to study the rotational spectra of molecules in the gas phase under collision-free conditions. hmc.edunih.gov This method allows for the precise determination of a molecule's rotational constants, from which its moments of inertia and, ultimately, its exact three-dimensional structure can be derived with exceptional accuracy.

For a molecule like this compound, a key structural question is the conformational preference around the single bond connecting the furan and thiophene rings. In the isolated environment of a supersonic jet, the molecule cools to a very low rotational and vibrational temperature, trapping it in its lowest energy conformation(s). FTMW spectroscopy can distinguish between different conformers, such as syn and anti rotamers (where the ring heteroatoms are on the same or opposite sides, respectively), if they have different rotational constants and are present in the expansion. olemiss.edu

By analyzing the rotational spectra of different isotopologues (e.g., containing ¹³C or ³⁴S), a complete and unambiguous substitution structure (rₛ) can be determined, providing bond lengths and angles with precisions on the order of thousandths of an angstrom and tenths of a degree, respectively. This data provides a benchmark for the equilibrium molecular structure, free from the intermolecular forces present in the solid state, which is invaluable for comparison with high-level computational chemistry calculations. researchgate.netnrao.edu

Applications in Materials Science Research of 5 Furan 2 Yl Thiophene 2 Carboxylic Acid Architectures

Development of Organic Semiconductor Materials

The integration of furan (B31954) and thiophene (B33073) moieties into a single conjugated system is a promising strategy for developing high-performance organic semiconductors. rsc.org Polythiophenes have long been model systems for studying the relationship between molecular structure and electronic performance. rsc.org The judicious substitution of sulfur with other heteroatoms, such as the oxygen in furan, allows for fine-tuning of these properties. rsc.org Furan-based materials are known for their tight solid-state packing, lower internal reorganization energy compared to thiophenes, and high fluorescence. mst.edunih.gov

Furan-thiophene scaffolds are increasingly utilized in the active layers of organic photovoltaic (OPV) devices, which are considered a promising next-generation renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. informaticsjournals.co.inmdpi.com In the most common bulk heterojunction (BHJ) architecture, a blend of a p-type (donor) and an n-type (acceptor) organic semiconductor forms the active layer where charge generation occurs. tdl.org Copolymers incorporating furan and thiophene units often serve as the electron donor material. informaticsjournals.co.inresearchgate.net

The charge generation process in these devices involves several key steps:

Exciton (B1674681) Formation: Upon absorbing sunlight, the donor polymer is excited, creating an exciton (a bound electron-hole pair). tdl.org

Exciton Diffusion: The exciton diffuses through the donor domain to the interface between the donor and acceptor materials. tdl.org

Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor, while the hole remains on the highest occupied molecular orbital (HOMO) of the donor.

Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor domains, respectively, to be collected at the corresponding electrodes, generating a photocurrent. tdl.org

The incorporation of furan into donor-acceptor polymer backbones has been shown to be advantageous without hindering photovoltaic performance. lbl.gov Research has demonstrated that furan-containing polymers can achieve significant power conversion efficiencies, highlighting the potential of furan as a viable, and potentially bio-renewable, alternative to thiophene in high-performance solar cell materials. lbl.gov For instance, a study of donor–π–acceptor porphyrin-based dyes for dye-sensitized solar cells (DSSCs) found that the furan-containing dye was more efficient than its thiophene-based counterpart. rsc.org

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily dependent on the charge transport characteristics of the semiconductor layer. Furan-thiophene based materials have been investigated for this purpose, with research indicating that the strategic inclusion of furan can yield charge transport properties comparable to or even exceeding those of all-thiophene analogues. researchgate.net

The design and optimization of these materials for OFETs focus on several key factors:

Charge Carrier Mobility: This is a measure of how quickly charge carriers (holes or electrons) move through the material under an electric field. Studies have shown that replacing a bithiophene core with a bifuran one can increase hole mobility by over an order of magnitude (from 1.7 × 10⁻³ to 2.6 × 10⁻² cm²/(V s)), though it may come at the cost of electron mobility. acs.org

Molecular Packing: Efficient charge transport requires significant intermolecular electronic coupling, which is facilitated by close π–π stacking. The smaller atomic radius of oxygen compared to sulfur can result in a more tightly packed system with a denser backbone. mst.edu

Planarity: A more planar molecular backbone, often associated with furan-containing oligomers, can enhance π-orbital overlap and improve charge mobility. acs.orgkaist.ac.kr

One study successfully demonstrated that a furan-substituted benzothiadiazole derivative could act as a promising channel layer in an OFET, achieving a hole mobility (μmax) of 0.0122 cm² V⁻¹ s⁻¹. researchgate.net Another synthesized a furan-substituted thiophene/phenylene co-oligomer, which exhibited excellent ambipolar mobilities of 0.54 cm² V⁻¹ s⁻¹ for holes and 0.03 cm² V⁻¹ s⁻¹ for electrons. nih.gov These findings underscore the importance of molecular geometry and packing, which can be tuned by heteroatom substitution, in optimizing OFET performance. researchgate.net

The electronic properties of organic semiconductors are profoundly influenced by the identity and position of heteroatoms within the conjugated framework. Replacing sulfur (in thiophene) with oxygen (in furan) triggers significant changes due to their differing atomic characteristics. uobasrah.edu.iqresearchgate.net

Heteroatom Identity (Oxygen vs. Sulfur):

Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur, which can influence the electronic landscape of the molecule. However, both furan and thiophene are aromatic, with the heteroatom's lone pair of electrons participating in the π-conjugated system. youtube.com

Molecular Geometry: The smaller size of the oxygen atom compared to sulfur leads to different bond lengths and angles. nih.gov This often results in furan-based oligomers being more planar than their thiophene counterparts, which can enhance electronic coupling. acs.orgkaist.ac.kr Theoretical calculations have shown that while oligothiophenes often have a torsion angle of around 150°, other sequences incorporating furan tend to be planar. arxiv.org

Electronic Properties: The choice of heteroatom directly impacts the material's HOMO and LUMO energy levels and, consequently, its band gap. uobasrah.edu.iqresearchgate.net Polymers with furan linkers have been found to exhibit higher charge transfer character than their thiophene analogues. acs.orgkaist.ac.kr This can be beneficial for applications in photovoltaics. acs.orgkaist.ac.kr

Positional Isomerism: The relative orientation of adjacent furan and thiophene rings, known as positional isomerism, also plays a critical role. For a simple 2-(2-thienyl)furan (B1594471) dimer, two planar or quasi-planar minimum energy conformations exist: the anti conformation (heteroatoms at 180° to each other) and the syn conformation (heteroatoms at 0°). acs.org The anti conformation is typically the global minimum (most stable). The energy barrier for rotation between these conformers is a key parameter influencing the material's rigidity. acs.org This rotational barrier is higher for bifuran (~4 kcal mol⁻¹) than for bithiophene (~2 kcal mol⁻¹), with the hybrid thienylfuran falling in between. acs.org This structural control is crucial for dictating the solid-state packing and ultimately the charge transport efficiency of the material.

| Property | Furan-Based Systems | Thiophene-Based Systems | Reference |

|---|---|---|---|

| Planarity | Generally more planar | Often exhibit larger torsion angles | acs.orgkaist.ac.krarxiv.org |

| Charge Carrier Mobility | Can exhibit higher hole mobility | Well-established p-type semiconductor | mst.eduacs.org |

| Rotational Energy Barrier | Higher (e.g., ~4 kcal mol⁻¹ for bifuran) | Lower (e.g., ~2 kcal mol⁻¹ for bithiophene) | acs.org |

| Charge Transfer Character | Higher | Lower | acs.orgkaist.ac.kr |

| Solid-State Packing | Can be tighter due to smaller oxygen atom | Generally less dense packing | mst.edu |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid group on 5-(furan-2-yl)thiophene-2-carboxylic acid makes it an ideal organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands, offering vast potential in gas storage, separation, and catalysis. researchgate.net

The assembly of MOFs is guided by the principles of coordination chemistry, where the geometry of the metal ion and the structure of the organic linker dictate the final topology of the framework. The most common method for MOF synthesis is the solvothermal technique, where the components are heated in a solvent. rsc.org

For ligands like this compound and its parent dicarboxylates (furan-2,5-dicarboxylic acid and thiophene-2,5-dicarboxylic acid), the following principles apply:

Coordination Sites: The deprotonated carboxylate groups (-COO⁻) are the primary sites for coordination to the metal ions. As a bidentate linker, it can bridge two metal centers, enabling the formation of extended 1D, 2D, or 3D structures.

Metal Ion Choice: The choice of metal ion is critical. Different metal ions (e.g., Cu²⁺, Zn²⁺, Al³⁺, Sr²⁺) have different coordination numbers and preferred geometries, which leads to diverse framework architectures. researchgate.netrsc.orgrsc.org For example, furan-2,5-dicarboxylic acid has been used to form MOFs with linear trinuclear clusters of cobalt, gadolinium, and dysprosium. acs.org

Role of the Heterocyclic Core: The furan-thiophene backbone acts as a rigid spacer between the coordinating carboxylate groups. Its dimensions and electronic nature influence the pore size and the chemical environment within the MOF. The polarizability of the five-membered heterocycles can create favorable interactions with guest molecules. rsc.org For instance, the thiophene ring is noted for its good charge-transfer ability. rsc.org

The combination of furan/thiophene-based dicarboxylate linkers and various metal ions has produced MOFs with diverse structural architectures and tunable porosity. The ability to precisely control pore size and surface chemistry is a hallmark of MOF materials. mdpi.com

Research on MOFs built from furan-2,5-dicarboxylic acid (FDA) and thiophene-2,5-dicarboxylic acid (TDC) reveals several key findings:

Porosity and Surface Area: The resulting MOFs can exhibit a range of porosities. While some self-assembled copper-based frameworks from both FDA and TDC showed relatively low surface areas (<300 m²/g), they displayed unusually high isosteric heats of hydrogen adsorption, attributed to optimal pore sizes (5.4–8 Å) and the polarizability of the linkers. rsc.org In contrast, other syntheses using FDA with aluminum and iron have produced amorphous gels with hierarchical pore systems and high surface areas. researchgate.net An aluminum-based MOF from FDA was reported to have a BET surface area of 1077 m²/g. researchgate.net

Structural Diversity: Even with the same linker, different synthesis conditions or metal ions can lead to vastly different structures. Four distinct MOFs were created using furan-2,5-dicarboxylic acid and Co(II), Gd(III), and Dy(III) ions, resulting in different 3D framework topologies. acs.org

Tuning for Applications: The porosity and functionality of these MOFs can be tuned for specific applications. For example, the pore structure of thiophene-based MOFs has been shown to strongly influence their capacity for iodine vapor capture, which is important for nuclear waste management. researchgate.net Post-synthetic modification, such as the oxidation of thiophene units to sulfones, can introduce hydrogen bonding sites into the pores, enhancing properties like ammonia (B1221849) adsorption and proton conductivity. rsc.org

| MOF System | Metal Ion | Linker | Key Properties/Findings | Reference |

|---|---|---|---|---|

| Cu-FDC | Cu²⁺ | Furan-2,5-dicarboxylic acid | Surface area ~300 m²/g; high isosteric heat of H₂ adsorption (7.5 kJ mol⁻¹) | rsc.org |

| Cu-TDC | Cu²⁺ | Thiophene-2,5-dicarboxylic acid | Surface area ~300 m²/g; very high isosteric heat of H₂ adsorption (9.2 kJ mol⁻¹) | rsc.org |

| Al-FDA MOF | Al³⁺ | Furan-2,5-dicarboxylic acid | Microporous with BET surface area of 1077 m²/g; high water sorption capacity | researchgate.net |

| Sr-TDA MOF | Sr²⁺ | Thiophene-2,5-dicarboxylic acid | 3D framework with rhombus channels; exhibits dielectric bistability | rsc.org |

| Thiophene-based POF | - | Thiophene-based monomers | Post-oxidation introduces sulfone groups, enhancing proton conductivity | rsc.org |

Functional Properties in MOF Applications (e.g., Gas Storage and Separation, Luminescence Sensing)

While direct research on Metal-Organic Frameworks (MOFs) incorporating this compound as a primary organic linker is not extensively documented, the functional properties of MOFs constructed from analogous furan and thiophene-based dicarboxylate ligands provide significant insights into its potential applications. The structural characteristics of this compound, featuring both furan and thiophene rings, suggest its utility in creating porous coordination polymers with interesting functional attributes for gas storage and separation, as well as luminescence sensing.

Porous metal-organic frameworks derived from 2,5-furandicarboxylic acid and 2,5-thiophenedicarboxylic acid have demonstrated considerable potential for the storage and separation of gases such as hydrogen, carbon dioxide, and methane. It has been found that these MOFs can be particularly suitable for the separation of CO2/CO and CH4/H2O mixtures. The presence of heteroatoms like oxygen and sulfur within the framework can enhance the selectivity for certain gas molecules through specific interactions. For instance, MOFs containing polarizable sulfur atoms have been shown to improve host-guest interactions, thereby increasing gas adsorption capacity and selectivity.

In the realm of luminescence sensing, heterometallic MOFs constructed from thiophene and furandicarboxylate ligands have been synthesized and investigated. These materials can exhibit significant luminescent properties. For example, certain luminescent MOFs (LMOFs) have shown the ability to detect heavy metal cations through changes in their luminescence intensity. The incorporation of ligands with conjugated aromatic systems, such as the furan and thiophene rings in this compound, is a common strategy for designing LMOFs. The inherent fluorescence of the organic linker can be modulated by its coordination to metal ions and by interactions with guest molecules, making such MOFs promising candidates for chemical sensing applications. Research on related compounds has shown that the luminescence of MOFs can be significantly enhanced upon the inclusion of certain metal cations, with the quantum yield of luminescence increasing by an order of magnitude in some cases. rsc.orgrsc.org

The table below summarizes the properties of MOFs based on related furan and thiophene dicarboxylic acids, which can serve as a predictive model for the potential performance of MOFs derived from this compound.

| MOF System | Ligand | Metal Ion(s) | Key Functional Property | Notable Finding |

| Al-MOF | 2,5-Furandicarboxylic acid | Al | CO2/CO Separation | Demonstrates suitability for gas separation applications. google.com |

| Heterometallic MOF | Thiophenedicarboxylate and Furandicarboxylate | Li, Zn | Luminescence Sensing | Significant increase in luminescence intensity upon inclusion of heavy metal cations. rsc.orgrsc.org |

| Sr-MOF | Thiophene-2,5-dicarboxylic acid | Sr | Dielectric Properties | Exhibits novel dielectric bistability. |

Role in Advanced Polymer and Resin Systems

The unique chemical architecture of this compound, combining both furan and thiophene moieties, positions it as a valuable monomer for the development of advanced polymer and resin systems. Its bio-derived potential, stemming from the furan component, aligns with the growing demand for sustainable materials.

Utilization in Bio-Derived Dimethacrylate Resins and Bioplastics

Research into bio-derived dimethacrylate resins has explored the use of furan-based dicarboxylic acids as substitutes for petroleum-derived monomers like bisphenol A. researchgate.netacs.orgacs.org These furan-based resins can be synthesized by converting the dicarboxylic acids into diglycidyl esters, which are then reacted with methacrylic acid. researchgate.netacs.orgacs.org This process yields dimethacrylate monomers that can be cured to form thermosetting resins with competitive thermal and mechanical properties. researchgate.netacs.orgacs.org

By diluting furan-based dimethacrylate resins with a bio-based reactive diluent, such as methacrylated eugenol, it is possible to produce thermosets with high glass transition temperatures (Tg) ranging from 177–209 °C and 5% mass-loss temperatures between 359–375 °C. researchgate.netacs.org The incorporation of the rigid furan and thiophene rings from this compound into a polymer backbone is expected to enhance the stiffness and thermal stability of the resulting bioplastics.

The properties of dimethacrylate resins derived from analogous furan-based diacids are presented in the table below, offering a glimpse into the potential characteristics of resins synthesized from this compound.

| Monomer System | Reactive Diluent | Glass Transition Temperature (Tg) | 5% Mass-Loss Temperature (TGA) |

| Furan-based dimethacrylate | 40 wt% Methacrylated Eugenol | 177–209 °C | 359–375 °C |

| Bifuran-based dimethacrylate | 40 wt% Methacrylated Eugenol | 177–209 °C | 359–375 °C |

Influence on Thermal Stability and Mechanical Performance of Polymeric Materials

The incorporation of furan and thiophene rings into polymer backbones is known to significantly influence the thermal stability and mechanical performance of the resulting materials. Polyesters synthesized from 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid (TDCA) have been studied as bio-based alternatives to petroleum-based polymers like poly(ethylene terephthalate) (PET). mdpi.commdpi.com

The higher dipole moment of the furan ring compared to the thiophene ring can lead to stronger intermolecular interactions, which can affect properties such as barrier performance. researchgate.net For instance, poly(ethylene furanoate) (PEF) has shown better barrier properties than its thiophene-based counterpart. researchgate.net On the other hand, thiophene-based polyesters have demonstrated high thermal stability, which is attributed to the larger bond angle in the thiophene ring compared to the furan ring. mdpi.com

The mechanical properties of these bio-based polyesters can be tailored by adjusting the monomer composition. For example, copolyesters of dimethyl 2,5-thiophenedicarboxylate and dimethyl 2,5-dimethoxyterephthalate have shown tensile strengths ranging from 23–80 MPa and glass transition temperatures between 70–100 °C. mdpi.com The introduction of the this compound moiety into a polymer chain is anticipated to combine the beneficial attributes of both furan and thiophene units, potentially leading to materials with a unique balance of thermal stability, mechanical strength, and barrier properties.

The following table compares the thermal and mechanical properties of polyesters based on furan and thiophene dicarboxylic acids.

| Polymer | Monomer(s) | Glass Transition Temperature (Tg) | Tensile Strength | Thermal Stability (TGA) |

| Poly(thiophene-aromatic) copolyesters | Dimethyl 2,5-thiophenedicarboxylate, Dimethyl 2,5-dimethoxyterephthalate | 70–100 °C | 23–80 MPa | Higher than FDCA analogs mdpi.com |

| Poly(alkylene 2,5-thiophenedicarboxylate)s | 2,5-Thiophenedicarboxylic acid, various glycols | Varies with glycol length | Modulated by crystallinity | High thermal stability mdpi.com |

| Furan-polyesters | 2,5-Furandicarboxylic acid, various diols | Varies with diol length | Good mechanical properties | Stable with minor reduction upon copolyester formation researchgate.net |

Catalytic Applications and Methodologies Involving 5 Furan 2 Yl Thiophene 2 Carboxylic Acid Derivatives

Substrates in C-H Activation Reactions for Direct Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical pathway to modify molecular scaffolds. nih.govresearchgate.net Derivatives of 5-(furan-2-yl)thiophene-2-carboxylic acid, particularly amides and esters, have emerged as important substrates in this field. The inherent reactivity of the C-H bonds on both the furan (B31954) and thiophene (B33073) rings, influenced by the electronic properties of the carboxylic acid derivative, allows for regioselective functionalization.

Transition metal catalysis, especially with palladium, is a cornerstone of modern C-H activation. umich.edu In the context of furan and thiophene carboxamides, the amide group can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the adjacent C3 position or the more electronically favored C5 position. For instance, palladium-catalyzed C-H arylation of benzofuran-2-carboxamides has been demonstrated to proceed efficiently at the C3 position when an 8-aminoquinoline (B160924) (AQ) auxiliary is used as a directing group. mdpi.com This principle is directly applicable to thiophene and furan systems, where the catalyst coordinates to the directing group and facilitates the cleavage of a nearby C-H bond. mdpi.com

The regioselectivity of these reactions is a critical aspect. For thiophene rings, direct arylation often favors the C2 and C5 positions due to their higher reactivity. acs.org However, strategic use of catalysts and directing groups can steer the functionalization to the typically less reactive C3 or C4 positions. mdpi.comresearchgate.net The choice of reaction conditions, including the catalyst, ligand, base, and solvent, plays a pivotal role in controlling the outcome of the C-H functionalization. researchgate.net For example, palladium-catalyzed direct C-H activation on the thiophene ring of thieno-pyridines can be selectively tuned to either the C2 or C3 position. mdpi.com

Below is a table summarizing representative C-H activation methodologies applicable to furan and thiophene carboxamide derivatives.

| Heterocycle | Functionalization Type | Catalyst System | Directing Group | Position |

| Benzofuran | Arylation | Pd(OAc)₂ / AgOAc | 8-Aminoquinoline (AQ) | C3 |

| Thiophene | Arylation | Pd(OAc)₂ / X-Phos | (Amine) | C2 or C3 |

| Thiophene | Carboxylation | Ag(I) salt / LiOt-Bu | (tert-butyl ester) | C5 |

| Furan | Arylation | Pd(OAc)₂ / PPh₃ / KOAc | (Fused Triazole) | C5 |

| Thiophene | Arylation | Pd(OAc)₂ / PPh₃ / KOAc | (Fused Triazole) | C5 |

Role in Transition Metal-Catalyzed Transformations and Organometallic Chemistry

Beyond serving as substrates for C-H activation, derivatives of this compound are involved in a broader range of transition metal-catalyzed transformations. These reactions are fundamental to constructing complex bi-heteroaryl systems, which are prevalent in materials science and medicinal chemistry.

Palladium catalysis is particularly prominent in this area. nih.gov Direct C-H arylation, a subset of these transformations, allows for the coupling of the furan or thiophene core with various aryl halides or triflates. acs.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, C-H activation/metalation, and reductive elimination. The carboxylic acid derivative (e.g., ester, amide) on the heterocyclic substrate significantly influences its electronic properties and reactivity in the catalytic cycle. elsevierpure.com For example, an efficient phosphine-free, palladium-catalyzed direct C-H arylation of thiophenes with aryl bromides has been developed, demonstrating high yields and compatibility with a range of functional groups. acs.org

Furthermore, palladium catalysts have been employed for the carbonylation of halogenated furan-2-carboxylic acid esters. researchgate.net This process introduces a second carboxyl group, converting a C5 platform chemical like furoic acid into a C6 derivative such as 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bio-based polymers. researchgate.netscribd.com The key step, a palladium-catalyzed carbonylation of ethyl 5-bromo-furan-2-carboxylate, can achieve high isolated yields, showcasing the industrial potential of such transformations. researchgate.net

Other transition metals like vanadium, iron, and molybdenum have also been used as catalysts in reactions involving thiophene precursors to generate 2-thiophenecarboxylic acids and their esters. semanticscholar.orgresearchgate.netresearchgate.net While these examples focus on the synthesis of the core structure, they highlight the diverse organometallic chemistry associated with these heterocycles.

The table below details several transition metal-catalyzed reactions involving furan and thiophene carboxylic acid derivatives.

| Reaction Type | Heterocycle Derivative | Catalyst | Reagent | Product Type |

| Direct Arylation | Thiophene | Bis(alkoxo)palladium complex | Aryl Bromide | α-Arylthiophene |

| Direct Arylation | Fused Thiophene/Furan | Pd(OAc)₂ | Aryl Iodide | C5-Aryl Derivative |

| Carbonylation | Ethyl 5-bromo-furan-2-carboxylate | Palladium Complex | Carbon Monoxide (CO) | Diethyl furan-2,5-dicarboxylate |

| Hydrogenation | 2-Furoic Acid | Pd/Al₂O₃ | H₂ | Tetrahydro-2-furoic acid |

| Carboxylation | Thiophene | VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | CCl₄ / CH₃OH | Methyl 2-thiophenecarboxylate |

Lewis Acid Catalysis in the Synthesis of Furan and Thiophene Derivatives

Lewis acid catalysis provides a distinct set of methodologies for the synthesis and functionalization of furan and thiophene derivatives. Inexpensive and readily available Lewis acids can be employed to construct polysubstituted furan and pyrrole (B145914) carboxylic acid derivatives through efficient cascade reactions. rsc.org This approach is characterized by high atom economy and provides access to a wide variety of complex heterocyclic structures from simple starting materials. rsc.org

One key application is in hydroarylation reactions. Strong Brønsted or Lewis acids, such as triflic acid (TfOH) or aluminum trichloride (B1173362) (AlCl₃), can activate 3-(furan-2-yl)propenoic acid derivatives towards reaction with arenes. nih.gov This process, known as hydrophenylation, involves the addition of an aromatic ring across the carbon-carbon double bond of the propenoic acid side chain, leading to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. The choice of Lewis or Brønsted acid can significantly influence the reaction's efficiency, with AlCl₃ proving effective for reactions with benzene, while TfOH gives better yields with more activated methylated arenes. nih.gov

This strategy demonstrates how the furan-2-carboxylic acid scaffold can be elaborated into more complex structures through Lewis acid-mediated C-C bond formation. The electrophilic activation of the substrate by the acid catalyst is a crucial step, enabling the subsequent nucleophilic attack by the arene.

The following table provides examples of Lewis acid-catalyzed reactions involving derivatives of furan-2-carboxylic acid.

| Reaction Type | Substrate | Lewis/Brønsted Acid | Reagent | Product Type |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid | AlCl₃ | Benzene | 3-Phenyl-3-(furan-2-yl)propanoic acid |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid | Triflic Acid (TfOH) | Xylenes, Mesitylene | 3-(Methylated-aryl)-3-(furan-2-yl)propanoic acid |

| Cascade Reaction | (Generic) | Inexpensive Lewis Acids | (Various) | Polysubstituted C2-furan carboxylic acid derivatives |

Molecular Recognition and Supramolecular Assembly Studies

Self-Assembly Principles and Crystal Engineering of Carboxylic Acid Moieties

The carboxylic acid group is a powerful and highly predictable functional group in crystal engineering due to its strong hydrogen-bonding capabilities. Typically, carboxylic acids self-assemble through the formation of a robust and recognizable hydrogen-bonded motif known as the carboxylic acid dimer. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. This dimeric synthon is a common feature in the crystal structures of a vast number of carboxylic acids.

While the classic dimer is the most prevalent motif, other hydrogen-bonding patterns, such as a catemer motif where molecules form a chain, can also occur. The formation of these structures is governed by principles of hydrogen bond donor and acceptor pairing. Density functional theory (DFT) calculations on model carboxylic acid complexes have shown that the vibrational frequencies of the carbonyl group are sensitive to the nature of the hydrogen bonding, which can be a useful tool for characterizing these interactions. nih.gov For instance, direct hydrogen bonding to the carbonyl oxygen typically results in a downshift of the C=O stretching frequency in infrared spectra. nih.gov

In the context of 5-(Furan-2-yl)thiophene-2-carboxylic acid, the carboxylic acid moiety is expected to be the primary driver of self-assembly, leading to the formation of predictable hydrogen-bonded structures that form the backbone of the larger supramolecular assembly.

Directed Intermolecular Interactions for the Formation of Ordered Architectures

The presence of both a furan (B31954) and a thiophene (B33073) ring within the same molecule introduces an interesting dynamic. Studies on related furan/thiophene carboxamide compounds have revealed that the difference in aromaticity between the two heterocycles can influence the nature of the crystal packing. rsc.orgbris.ac.ukscispace.com Thiophene, being more aromatic, tends to favor π-based interactions, while the less aromatic furan ring often participates more readily in hydrogen bonding. rsc.orgbris.ac.ukscispace.com

In the case of this compound, several types of directed intermolecular interactions are anticipated to play a role:

O-H···O/O-H···S Hydrogen Bonds: While the primary O-H···O hydrogen bonds will likely form the carboxylic acid dimer, the oxygen of the furan ring and the sulfur of the thiophene ring can also act as hydrogen bond acceptors.

C-H···O and C-H···S Hydrogen Bonds: The hydrogen atoms on the furan and thiophene rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or the heteroatom of an adjacent ring.

π-π Stacking Interactions: The planar aromatic surfaces of the furan and thiophene rings can engage in π-π stacking interactions, which are crucial for the formation of layered or columnar structures. The more electron-rich thiophene ring may engage in stronger stacking interactions compared to the furan ring. rsc.orgbris.ac.ukscispace.com

O-H···π Interactions: The carboxylic acid proton can also interact with the π-electron system of the furan or thiophene rings of a neighboring molecule. nih.gov

The interplay of these varied intermolecular forces will ultimately determine the final three-dimensional architecture of this compound in the solid state. The principles of supramolecular chemistry suggest that the combination of the strong, directional hydrogen bonds of the carboxylic acid with the weaker, but significant, interactions of the heterocyclic rings will lead to a highly organized and stable crystal structure.

Below is a table summarizing the potential intermolecular interactions and their roles in the supramolecular assembly of this compound.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of primary dimer or catemer synthons |

| Weak Hydrogen Bond | Furan/Thiophene (C-H) | Carboxylic Acid (C=O), Furan (O), Thiophene (S) | Directional control and stabilization of the 3D network |

| π-π Stacking | Furan/Thiophene Rings | Furan/Thiophene Rings | Formation of layered or columnar structures |

| O-H···π Interaction | Carboxylic Acid (O-H) | Furan/Thiophene π-system | Further stabilization of the crystal packing |

Future Research Directions and Emerging Paradigms in Furan Thiophene Carboxylic Acid Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. For a compound like 5-(Furan-2-yl)thiophene-2-carboxylic acid, future research in its synthesis will undoubtedly be heavily influenced by the principles of green chemistry.

Current synthetic routes to furan- and thiophene-2-carboxylic acid derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of toxic metals. nih.govnih.gov Future innovations are expected to focus on several key areas to mitigate these issues. The development of metal-free catalytic systems is a promising avenue. nih.gov These methods would not only reduce the environmental impact by avoiding heavy metal contamination but also simplify purification processes.

Furthermore, the use of biomass-derived starting materials is a critical aspect of sustainable synthesis. researchgate.netrsc.org For instance, 2-furoic acid, a precursor to the furan (B31954) moiety, can be derived from furfural, which is produced from lignocellulosic biomass. researchgate.netrsc.org Future research will likely explore direct carboxylation reactions using CO2 as a C1 source, enhancing the atom economy and sustainability of the synthesis of the carboxylic acid functionality. researchgate.netrsc.org

Another area of innovation lies in the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis and flow chemistry are emerging as powerful tools to reduce reaction times, improve yields, and enhance safety. The application of these technologies to the synthesis of this compound could lead to more efficient and scalable production methods.

The table below summarizes potential green chemistry approaches for the synthesis of furan-thiophene carboxylic acids.

| Green Chemistry Approach | Potential Advantage | Relevant Precursor/Reagent |

| Metal-Free Catalysis | Reduces heavy metal waste and toxicity | Organocatalysts |

| Biomass-Derived Feedstocks | Utilizes renewable resources | Furfural, 2-Furoic Acid |

| CO2 Fixation | Atom-efficient carboxylation | Carbon Dioxide |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency | N/A |

| Flow Chemistry | Improved scalability and safety | N/A |

Rational Design of Next-Generation Functional Materials with Tailored Properties

The unique π-conjugated system of this compound makes it an attractive building block for the rational design of novel functional materials. nih.gov The combination of the electron-rich furan and thiophene (B33073) rings can be exploited to create materials with specific optoelectronic properties. acs.orgrsc.org

In the field of organic electronics, there is a strong interest in developing new materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The structure of this compound can be systematically modified to tune its electronic properties. For example, the introduction of various substituent groups on the furan or thiophene rings can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport characteristics and emission color.

The carboxylic acid group provides a convenient handle for further functionalization, allowing the molecule to be incorporated into larger polymeric structures. nih.gov Research is moving towards the synthesis of alternating copolymers of furan and thiophene to achieve desirable electronic and physical properties. nih.govacs.org The rational design of these polymers, guided by computational modeling, will enable the creation of materials with tailored band gaps, solubility, and film-forming properties.

The table below illustrates how molecular modifications of the this compound scaffold could be used to tailor material properties.

| Molecular Modification | Target Property | Potential Application |

| Introduction of electron-withdrawing groups | Lowered LUMO level | n-type semiconductor in OFETs |

| Introduction of electron-donating groups | Raised HOMO level | p-type semiconductor in OFETs |

| Extension of π-conjugation (e.g., polymerization) | Reduced band gap | Organic photovoltaics (OPVs) |

| Attachment of solubilizing side chains | Improved processability | Printable electronics |

Integration of Theoretical Predictions with Experimental Validation for Novel Applications

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the discovery of new applications for complex molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to predict a wide range of molecular properties before a compound is ever synthesized in the lab. mdpi.com

Theoretical studies can provide valuable insights into the electronic structure, vibrational frequencies, and reactivity of this compound and its derivatives. mdpi.com This information can be used to guide the design of new molecules with specific functionalities. For example, computational screening can help identify derivatives with optimal electronic properties for a particular application, such as a high charge mobility for use in transistors or a specific absorption wavelength for use in sensors.

The integration of these theoretical predictions with experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the accuracy of the computational models, while theoretical predictions can help to rationalize experimental observations and guide future research efforts. This integrated approach is expected to accelerate the discovery of novel applications for furan-thiophene based materials in areas ranging from medicinal chemistry to materials science. nih.gov For instance, computational docking studies could predict the binding affinity of derivatives of this compound to specific biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

The following table outlines the interplay between theoretical predictions and experimental validation for this class of compounds.

| Theoretical Prediction (Method) | Experimental Validation | Potential Novel Application |

| HOMO/LUMO energy levels (DFT) | Cyclic Voltammetry, UV-Vis Spectroscopy | Organic electronic devices |

| Molecular geometry and conformation (DFT) | X-ray Crystallography, NMR Spectroscopy | Design of self-assembling materials |

| Reaction mechanisms and transition states (DFT) | Kinetic studies, product analysis | Optimization of synthetic routes |

| Binding affinity to biological targets (Molecular Docking) | In vitro biological assays | Development of new pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)thiophene-2-carboxylic acid?

- Methodological Answer :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a boronic ester-functionalized furan and a brominated thiophene-2-carboxylic acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) are critical for yield optimization .

- Condensation strategies : React furan-2-carbaldehyde with thiophene-2-carboxylic acid derivatives under acidic or basic conditions, followed by oxidation of intermediate aldehydes to carboxylic acids using KMnO₄ or CrO₃ .

- Purification : Recrystallization (ethanol/water mixtures) or silica-gel column chromatography (eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and aromatic proton environments .

- FTIR Spectroscopy : Identify carboxyl (-COOH, ~1700 cm⁻¹), furan (C-O-C, ~1250 cm⁻¹), and thiophene (C-S, ~700 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity and detect byproducts .

- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 209.02) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent oxidation or moisture absorption .

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents (e.g., HNO₃, H₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Use multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and replicate experiments across independent labs .

- Orthogonal validation : Pair enzyme inhibition assays (e.g., COX-2 ELISA) with transcriptomic profiling (RNA-seq) to confirm target engagement .

- Metabolite screening : LC-MS/MS to identify degradation products or active metabolites that may influence observed bioactivity .

Q. What mechanistic insights exist for its anti-inflammatory properties?

- Methodological Answer :

- COX-2 inhibition : Competitive binding assays using recombinant COX-2 enzyme (IC₅₀ determination via fluorometric kits) .

- Cytokine modulation : Measure TNF-α and IL-6 secretion in LPS-stimulated macrophages using ELISA, with dose-response curves (1–100 µM) .

- Molecular docking : Simulate interactions with COX-2 active sites (PDB: 5IKT) using AutoDock Vina to predict binding affinities .

Q. What strategies address solubility limitations in in vitro assays?

- Methodological Answer :

- Solvent selection : Prepare stock solutions in DMSO (<0.5% final concentration) and confirm compound stability via UV-Vis spectroscopy (monitor absorbance at λ_max over 24 hours) .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance aqueous dispersion and cellular uptake .

Q. How is the compound utilized in structural biology studies?

- Methodological Answer :

- Co-crystallization : Soak pre-formed protein crystals (e.g., STAT3) with 1–5 mM compound solutions and resolve structures via X-ray diffraction (e.g., PDB: 5L2H) .

- Ligand efficiency metrics : Calculate ligand efficiency (LE = ΔG / heavy atoms) and lipophilic ligand efficiency (LLE = pIC₅₀ - logP) to optimize pharmacophore design .

Data Contradiction Analysis

Q. How to interpret conflicting reports on cytotoxicity profiles?

- Methodological Answer :

- Cell viability assays : Compare MTT, resazurin, and ATP-luciferase assays in parallel to identify assay-specific artifacts .

- ROS quantification : Use DCFH-DA fluorescence to assess oxidative stress contributions to cytotoxicity .

- Species-specific effects : Test human vs. murine cell lines to evaluate translational relevance .

Environmental and Safety Considerations

Q. What are the best practices for waste disposal in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.